3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
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Overview
Description
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenylpropionamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may target proteins or enzymes involved in pain and inflammation pathways.
Mode of Action
Based on its structural similarity to other thiazole compounds, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Given its reported analgesic and anti-inflammatory activities , it may affect pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, key mediators of inflammation.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its reported analgesic and anti-inflammatory activities , it may inhibit the production of prostaglandins, thereby reducing pain and inflammation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been found to exhibit antimicrobial activity and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is not well defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-5,7-10,12-13H,6,11H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLMPWOXGTXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.